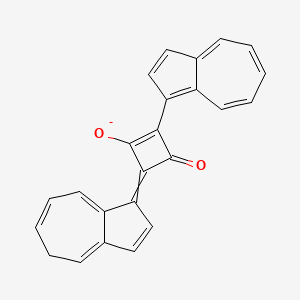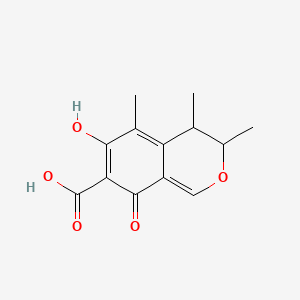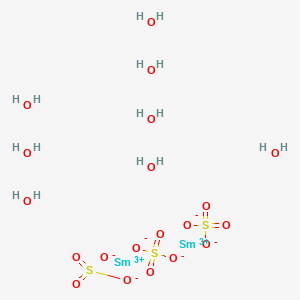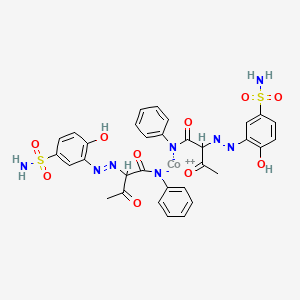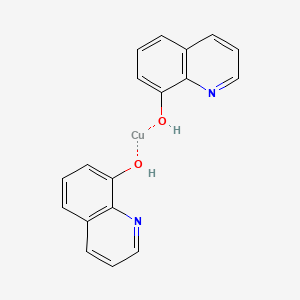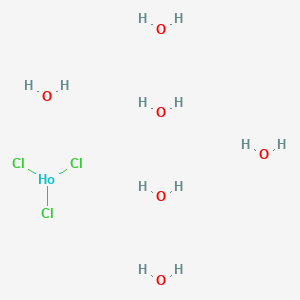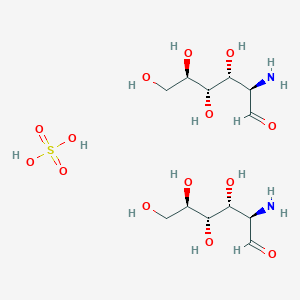
Zirconium carbonate oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zirconium carbonate oxide, also known as Zirconium (IV) Carbonate Hydroxide Oxide or Zirconium hydroxycarbonate, is a white, inhomogeneous, and amorphous powder . It is a water-insoluble Zirconium source that can easily be converted to other Zirconium compounds, such as the oxide by heating (calcination) .
Synthesis Analysis
Zirconium oxide nanoparticles are synthesized via chemical co-precipitation method . The effect of calcination temperature on structural and optical properties of ZrO2 nanoparticles is investigated through XRD, FESEM, EDX, FTIR, UV–Vis absorption, fluorescence emission, and lifetime measurements .Molecular Structure Analysis
The molecular structure of Zirconium carbonate oxide is complex and depends on the synthesis process, particle size, calcination temperature, and defects .Chemical Reactions Analysis
Zirconium (IV) Carbonate Hydroxide Oxide can be converted to other Zirconium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .Physical And Chemical Properties Analysis
Zirconium oxide is a white, odorless crystalline powder . It has a high melting point, around 2,715°C, and an equally impressive boiling point at about 4,300°C, showcasing its stability under extreme conditions .Applications De Recherche Scientifique
Nanocatalysts
Scientific Field
Nanotechnology Application Summary: Zirconia nanomaterials have found numerous applications as nanocatalysts . Methods of Application: The physico-chemical properties of zirconia nanomaterials are explored using different synthetic pathways . Results or Outcomes: The use of zirconia as nanocatalysts has led to significant advances in various fields of nanoscience .
Nanosensors
Scientific Field
Nanotechnology Application Summary: Zirconia nanomaterials are also used in the development of nanosensors . Methods of Application: Different synthetic pathways are used to explore the physico-chemical properties of zirconia nanomaterials . Results or Outcomes: The development of zirconia-based nanosensors has contributed to the progress in various fields of nanoscience .
Biomedical Applications
Scientific Field
Biomedicine Application Summary: Zirconia nanoparticles play a vast role in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Methods of Application: Zirconia nanoparticles are prepared through various approaches . Results or Outcomes: Zirconia nanoparticles have reliable curative biomedical applications .
Dentistry
Scientific Field
Dentistry Application Summary: Zirconia nanomaterials have exceptional applications in dentistry . Methods of Application: The physico-chemical properties of zirconia nanomaterials are explored using different synthetic pathways . Results or Outcomes: The use of zirconia in dentistry has led to significant advances in dental treatments .
Drug Delivery
Scientific Field
Pharmacology Application Summary: Zirconia nanomaterials are used in drug delivery systems . Methods of Application: Different synthetic pathways are used to explore the physico-chemical properties of zirconia nanomaterials . Results or Outcomes: The use of zirconia in drug delivery has improved the efficiency of drug delivery systems .
Optoelectronics
Scientific Field
Electronics Application Summary: Zirconia is utilized in optoelectronics . Methods of Application: Zirconia is used due to its superior chemical and physical benefits . Results or Outcomes: The use of zirconia in optoelectronics has led to the development of advanced electronic devices .
Adsorbents
Scientific Field
Environmental Science Application Summary: Zirconia nanomaterials have found applications as adsorbents . Methods of Application: The physico-chemical properties of zirconia nanomaterials are explored using different synthetic pathways . Results or Outcomes: The use of zirconia as adsorbents has led to significant advances in environmental science .
Fuel Cells
Scientific Field
Energy Application Summary: Zirconia is used in fuel cells . Methods of Application: Zirconia is used due to its superior chemical and physical benefits . Results or Outcomes: The use of zirconia in fuel cells has led to the development of advanced energy systems .
Gas Sensors
Scientific Field
Electronics Application Summary: Zirconia is utilized in gas sensors . Methods of Application: Zirconia is used due to its superior chemical and physical benefits . Results or Outcomes: The use of zirconia in gas sensors has led to the development of advanced electronic devices .
Corrosion-Resistant Composites
Scientific Field
Materials Science Application Summary: Zirconia is used in corrosion-resistant composites . Methods of Application: Zirconia is used due to its superior chemical and physical benefits . Results or Outcomes: The use of zirconia in corrosion-resistant composites has led to the development of advanced materials .
Luminescent Compounds
Scientific Field
Optics Application Summary: Zirconia is a highly effective luminescent compound characterized by exceptional optical transparency . Methods of Application: Zirconia is used due to its superior chemical and physical benefits . Results or Outcomes: The use of zirconia in luminescent compounds has led to the development of advanced optical devices .
Biosensing
Scientific Field
Biotechnology Application Summary: The ZrO2 nanocomposite exhibits highly sensitive biosensing activity toward the sensing of glucose and other biological species . Methods of Application: Zirconia nanoparticles are prepared through various approaches . Results or Outcomes: Zirconia nanoparticles have demonstrated potential in biosensing .
Orientations Futures
Zirconium oxide nanoparticles have received substantially increased attention in every field of life owing to their wide range of applications . They have potential applications in the domain of medicine and pharmacy such as anticancer, antibacterial, and antioxidant agents and tissue engineering . Future research will likely focus on exploring their physico-chemical properties using different synthetic pathways .
Propriétés
Numéro CAS |
12671-00-0 |
|---|---|
Nom du produit |
Zirconium carbonate oxide |
Formule moléculaire |
CO4Zr |
Poids moléculaire |
167.23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



